9-Hydroxynonanoic acid 9-Hydroxynonanoic acid 9-hydroxynonanoic acid is an omega-hydroxy fatty acid that is nonanoic acid in which one of the hydrogens of the terminal methyl group is replaced by a hydroxy group. It is an omega-hydroxy fatty acid, a medium-chain fatty acid and a straight-chain fatty acid. It derives from a nonanoic acid.
Brand Name: Vulcanchem
CAS No.: 3788-56-5
VCID: VC20813820
InChI: InChI=1S/C9H18O3/c10-8-6-4-2-1-3-5-7-9(11)12/h10H,1-8H2,(H,11,12)
SMILES: C(CCCCO)CCCC(=O)O
Molecular Formula: C9H18O3
Molecular Weight: 174.24 g/mol

9-Hydroxynonanoic acid

CAS No.: 3788-56-5

Cat. No.: VC20813820

Molecular Formula: C9H18O3

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

9-Hydroxynonanoic acid - 3788-56-5

Specification

CAS No. 3788-56-5
Molecular Formula C9H18O3
Molecular Weight 174.24 g/mol
IUPAC Name 9-hydroxynonanoic acid
Standard InChI InChI=1S/C9H18O3/c10-8-6-4-2-1-3-5-7-9(11)12/h10H,1-8H2,(H,11,12)
Standard InChI Key AFZMICRBFKZNIH-UHFFFAOYSA-N
SMILES C(CCCCO)CCCC(=O)O
Canonical SMILES C(CCCCO)CCCC(=O)O

Introduction

Physical and Chemical Properties

9-Hydroxynonanoic acid possesses distinct physical and chemical properties that make it suitable for various applications in organic synthesis and polymer chemistry. The following table summarizes the key physical and chemical properties of the compound:

PropertyValueSource
Molecular FormulaC₉H₁₈O₃
Molecular Weight174.24 g/mol
Physical FormSolid
ColorWhite
Melting Point53-54 °C
Boiling Point245.22 °C (estimated)
Density1.0069 (rough estimate)
Refractive Index1.4072 (estimated)
pKa4.78 ± 0.10 (predicted)
CAS Number3788-56-5
MDL NumberMFCD00792445

The compound contains both carboxylic acid and hydroxyl functional groups, which contribute to its chemical reactivity. The terminal hydroxyl group makes it capable of participating in esterification reactions, while the carboxylic acid group can undergo typical acid-base reactions and form esters, amides, and anhydrides . The bifunctional nature of 9-hydroxynonanoic acid is particularly valuable for polymerization reactions, as both functional groups can participate in condensation reactions to form polyesters .

In terms of solubility, 9-hydroxynonanoic acid is slightly soluble in chloroform and methanol . For optimal storage, it should be kept sealed in dry conditions at 2-8°C to prevent degradation .

Synthesis Methods

Production from Oleic Acid

One of the established methods for synthesizing 9-hydroxynonanoic acid involves the chemical transformation of oleic acid. This process typically employs a combination of ozonolysis and hydrogenation reactions . The method has been demonstrated to be feasible for producing 9-hydroxynonanoic acid at laboratory scale, with potential for scaling up to industrial production.

The synthesis procedure involves the following steps:

  • Ozonolysis of oleic acid, which cleaves the carbon-carbon double bond

  • Subsequent hydrogenation of the intermediate compounds

  • Purification to obtain 9-hydroxynonanoic acid

This approach is particularly valuable because oleic acid is readily available from various plant oils, making it a renewable starting material for the production of 9-hydroxynonanoic acid. The feasibility of this method has been confirmed through detailed characterization of the product using various analytical techniques, including NMR spectroscopy, FTIR, and mass spectrometry .

Production from Castor Oil

Another important method for synthesizing 9-hydroxynonanoic acid involves using castor oil or its derivatives as starting materials. Methyl ricinoleate, which can be obtained from castor oil, serves as a key precursor in this approach . This method is economically attractive because castor oil is a renewable resource that is widely available.

The synthesis from castor oil involves:

  • Ozonolysis of castor oil or methyl ricinoleate in methanol

  • Reduction of the intermediate hydroperoxides using either:

    • Electrochemical reduction on a Pb-cathode

    • Chemical reduction with sodium borohydride

The electrochemical reduction approach has been reported to be more cost-effective, with electricity costs estimated to be at least 30 times lower compared to the sodium borohydride method . This economic advantage makes the electrochemical reduction particularly attractive for large-scale production.

Analytical Characterization

Comprehensive analytical characterization is essential for confirming the structure and purity of 9-hydroxynonanoic acid. Multiple complementary techniques have been employed to analyze this compound in research settings.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ¹³C NMR, has been extensively used to confirm the structure of 9-hydroxynonanoic acid . These techniques provide detailed information about the hydrogen and carbon environments within the molecule, allowing researchers to verify the presence of both the carboxylic acid and hydroxyl functional groups.

Fourier Transform Infrared Spectroscopy (FTIR) has also been utilized to identify characteristic functional group vibrations in 9-hydroxynonanoic acid . This technique is particularly useful for confirming the presence of the carboxylic acid group (typically showing strong C=O stretching at around 1700 cm⁻¹) and the hydroxyl group (broad O-H stretching band in the 3200-3600 cm⁻¹ region).

High-resolution mass spectrometry has been employed to determine the exact mass of 9-hydroxynonanoic acid, providing confirmation of its molecular formula . This technique is valuable for distinguishing 9-hydroxynonanoic acid from structural isomers or related compounds.

Additionally, thermochemical data for 9-hydroxynonanoic acid has been measured. The enthalpy of reaction (ΔᵣH°) for the dehydration of 9-hydroxynonanoic acid to form C₉H₁₆O₂ and H₂O in the solid phase has been determined to be 19.0 ± 1.2 kJ/mol . This thermodynamic information is valuable for understanding the energetics of reactions involving this compound.

Applications

Conversion to Lactone Monomers

One of the most significant applications of 9-hydroxynonanoic acid is its conversion into lactone monomers, which can serve as building blocks for biodegradable polymers. Research has demonstrated that 9-hydroxynonanoic acid can be transformed into 1,11-dioxacycloicosane-2,12-dione using metal-catalyzed lactonization conditions .

The lactonization process involves the following steps:

  • Metal-catalyzed cyclization of 9-hydroxynonanoic acid

  • Formation of the dilactone structure (1,11-dioxacycloicosane-2,12-dione)

  • Purification and characterization of the lactone product

The resulting dilactone has been characterized using various analytical techniques, including NMR spectroscopy, FTIR, and GC-MS, confirming its structure and purity . The dilactone serves as a valuable monomer for subsequent polymerization reactions, particularly ring-opening polymerization.

Synthesis of Biodegradable Polymers

Perhaps the most promising application of 9-hydroxynonanoic acid and its derived lactone monomers is the synthesis of biodegradable polymers. Aliphatic poly(nonanolactones) have been successfully synthesized via ring-opening polymerization of the dilactone derived from 9-hydroxynonanoic acid .

The polymer synthesis process typically involves:

  • Ring-opening polymerization of 1,11-dioxacycloicosane-2,12-dione

  • Formation of poly(nonanolactones) with controlled molecular weight

  • Characterization of the polymer properties

The resulting polymers have been characterized in terms of their structure, number average molecular weight (Mₙ), thermal properties, and degradation behavior . The number average molecular weight of the poly(nonanolactones) has been determined using gel permeation chromatography (GPC) and ¹H NMR spectroscopy .

The thermal properties of these biodegradable polymers have been investigated using modulated differential scanning calorimetry (MDSC) and thermogravimetric analysis (TGA), providing insights into their melting behavior, glass transition temperature, and thermal stability . These properties are crucial for determining the potential applications of the polymers in various fields, including packaging, medical devices, and controlled release systems.

Additionally, 9-hydroxynonanoic acid can be transformed into alkyl 9-acetoxynonanoates through appropriate chemical modifications, further expanding its potential applications in organic synthesis and materials science .

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